![molecular formula C20H20ClN3O2S B2912590 N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-56-1](/img/no-structure.png)
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . Quinazoline derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorobenzylamine with ethyl 2-(butylthio)acetate to form N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester. This intermediate is then converted to the final product through a series of reactions involving hydrolysis, coupling, and amidation.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(butylthio)acetate", "sodium hydroxide", "acetic acid", "thionyl chloride", "triethylamine", "ethyl acetate", "sodium bicarbonate", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "butylamine" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with ethyl 2-(butylthio)acetate in the presence of sodium hydroxide and acetic acid to form N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 2: The ethyl ester intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride.", "Step 3: The acid chloride is then reacted with sodium bicarbonate and N,N'-dicyclohexylcarbodiimide to form the corresponding N-hydroxysuccinimide ester.", "Step 4: The N-hydroxysuccinimide ester is then coupled with butylamine to form the final product, N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
422528-56-1 |
Nom du produit |
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C20H20ClN3O2S |
Poids moléculaire |
401.91 |
Nom IUPAC |
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-3-10-22-18(25)14-6-9-16-17(11-14)23-20(27)24(19(16)26)12-13-4-7-15(21)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
Clé InChI |
RZCSOAVVPSRCIH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



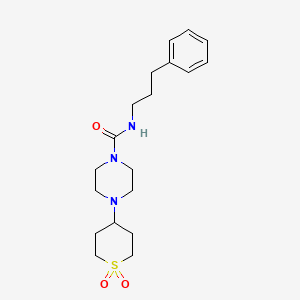
![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)
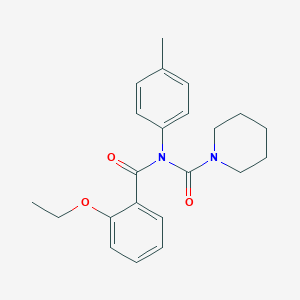
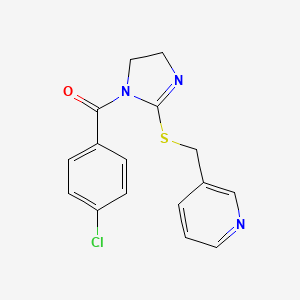
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

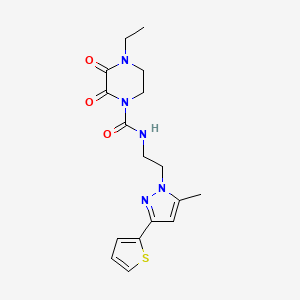
![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)
![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)
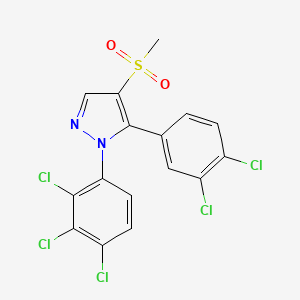
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)
